1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a trifluoromethyl-substituted phenyl group at the 3-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group, typically through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The Boc protecting group can be removed under specific conditions to reveal the free amine, which can further interact with biological molecules.
Comparison with Similar Compounds
1-Boc-3-phenylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Boc-3-[2-(difluoromethyl)phenyl]pyrrolidine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
1-Boc-3-[2-(trifluoromethyl)phenyl]piperidine: Features a piperidine ring instead of a pyrrolidine ring, affecting its overall structure and function.
Uniqueness: 1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H20F3NO2 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-9-8-11(10-20)12-6-4-5-7-13(12)16(17,18)19/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
KFVDYFILHIPXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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